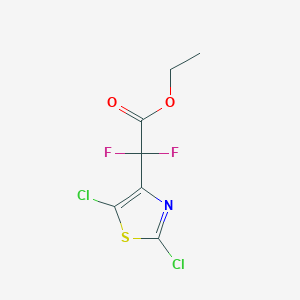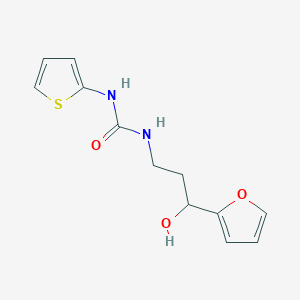
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FHPU and is a urea derivative that contains both furan and thiophene rings.
科学的研究の応用
Desulfurization and Surface Chemistry
Recent research in the field of surface chemistry and catalysis has highlighted the distinct behavior of thiophene and furan compounds on palladium surfaces. A study by Caldwell and Land (1997) delved into the mechanisms of heterocycle decomposition on Pd(111) surfaces, offering insights into the desulfurization, deoxygenation, and denitrogenation processes. Thiophene decomposition, in contrast to furan, initiates via a C4H4 intermediate, highlighting the potential of furan compounds in surface chemistry applications and catalytic processes (Caldwell & Land, 1997).
Urease Inhibition for Medical Applications
The study of urease inhibitors has significant implications for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Kosikowska and Berlicki (2011) reviewed various urease inhibitors, including urea derivatives, as potential drugs for these infections. This research underscores the role of compounds like 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea in medicinal chemistry, particularly in developing treatments for gastrointestinal and urinary tract infections (Kosikowska & Berlicki, 2011).
Role in Nucleobase and Nucleoside Chemistry
The synthesis and biological importance of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues have been extensively reviewed, highlighting the critical role of furan and thiophene derivatives in drug design. Ostrowski (2022) presented a comprehensive analysis of the impact these compounds have on medicinal chemistry, showcasing their applications in antiviral, antitumor, and antimycobacterial drug development. This research indicates the importance of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea in the synthesis of bioactive molecules with potential therapeutic applications (Ostrowski, 2022).
Biomass Conversion and Polymer Production
The conversion of plant biomass into furan derivatives for the production of polymers and fuels is a growing area of interest. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advancements in the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, pointing out the potential of furan derivatives in replacing non-renewable hydrocarbon sources. This research highlights the versatility of furan compounds in sustainable chemistry and their role in developing new materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Urea Biosensors and Analytical Applications
The development of urea biosensors has seen significant advancements, with applications in detecting and quantifying urea concentrations in various fields. Botewad et al. (2021) provided a comprehensive review of recent advances in biosensors for urea detection, emphasizing the use of nanoparticles, conducting polymers, and carbon materials for enzyme immobilization. This research underlines the importance of compounds like 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea in analytical chemistry and biosensor development, offering solutions for critical health and environmental monitoring applications (Botewad et al., 2021).
特性
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9(10-3-1-7-17-10)5-6-13-12(16)14-11-4-2-8-18-11/h1-4,7-9,15H,5-6H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHMUGARFXNEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

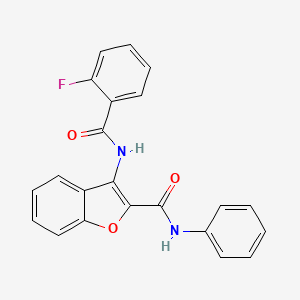
![2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2714778.png)
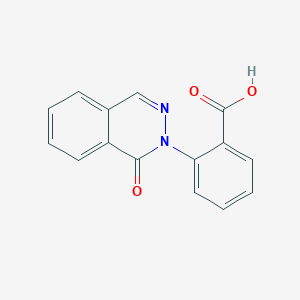

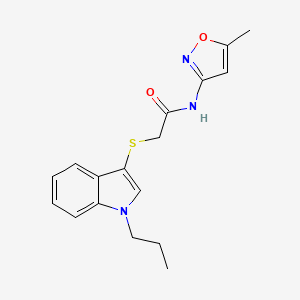
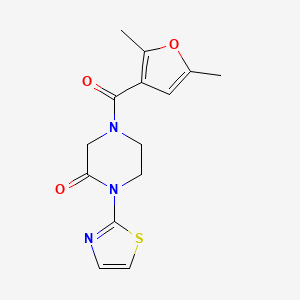

![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)
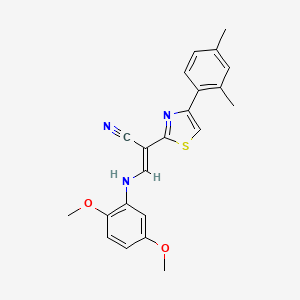
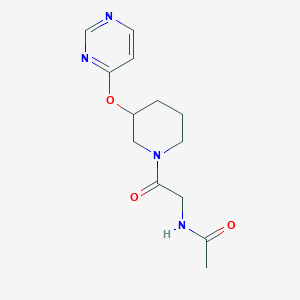
![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)
![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)
![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)
